N-(5-Cyclopropoxy-3-methoxypyridin-2-YL)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-3-methoxypyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common synthetic route includes the reaction of 5-cyclopropoxy-3-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-3-methoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyclopropoxy-3-methoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-3-methoxypyridin-2-YL)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s methanesulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-3-methoxypyridin-2-YL)methanesulfonamide can be compared with similar compounds such as:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also contains a methoxypyridine moiety and a cyclopropanesulfonamide group, but with different substituents that affect its reactivity and applications.
N-(5-amino-2-methoxypyridin-3-yl)methanesulfonamide:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.
Properties
Molecular Formula |
C10H14N2O4S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-3-methoxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O4S/c1-15-9-5-8(16-7-3-4-7)6-11-10(9)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
AIAGLXGDRMLJFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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